3-Methylphosphinicopropionic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

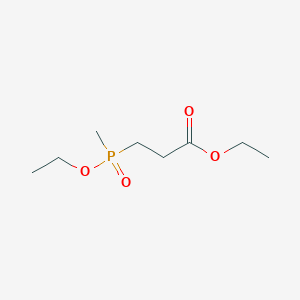

IUPAC Name |

ethyl 3-[ethoxy(methyl)phosphoryl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVZNRKDAUIJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCP(=O)(C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 3-Methylphosphinicopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylphosphinicopropionic acid (3-MPPA), a significant metabolite of the herbicide glufosinate (B12851), is an organophosphorus compound of increasing interest in environmental and toxicological studies. While its role as a biomarker for glufosinate exposure is well-established, a comprehensive understanding of its intrinsic biochemical properties remains limited. This technical guide synthesizes the current knowledge on 3-MPPA, detailing its physicochemical characteristics, its metabolic origin, and analytical methodologies for its detection. Furthermore, this document explores the potential, yet largely uninvestigated, biochemical activities of 3-MPPA, drawing parallels with structurally related phosphinic and phosphonic acid compounds. This guide aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting critical knowledge gaps and opportunities for future investigation.

Introduction

This compound, also known as 3-(hydroxymethylphosphinyl)propionic acid, is primarily recognized as the major metabolite of the widely used herbicide, glufosinate.[1][2] Its presence in environmental and biological samples serves as a key indicator of glufosinate exposure.[3] Despite its prevalence as a metabolite, there is a notable scarcity of in-depth research into the specific biochemical and pharmacological effects of 3-MPPA itself. One source has anecdotally suggested that it may inhibit bacterial growth by interfering with DNA and RNA synthesis, though detailed studies to support this claim are not publicly available.[3]

This guide provides a thorough overview of the known properties of 3-MPPA and ventures into its potential biochemical roles based on the activities of structurally analogous compounds.

Physicochemical Properties

A compilation of the physical and chemical properties of this compound is presented below. It is important to note that some of these values are computationally predicted.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid | [1] |

| Synonyms | This compound, MPPA, (2-Carboxyethyl)methylphosphinic acid, 3-(Methylphosphinico)propionic acid | [1] |

| CAS Number | 15090-23-0 | [1] |

| Molecular Formula | C4H9O4P | [1] |

| Molecular Weight | 152.09 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~95°C (decomposes) | [1] |

| Boiling Point | 488.6 ± 28.0 °C (Predicted) | [1] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.69 ± 0.50 (Predicted) | [1] |

| LogP | -1.6 | [1] |

| Storage Temperature | 2-8°C | [1] |

Metabolic Pathway of Glufosinate to 3-MPPA

In non-transgenic plants and various microorganisms, the herbicide glufosinate is metabolized to 3-MPPA. This biotransformation is a critical aspect of its environmental fate and degradation. The metabolic process involves deamination and subsequent decarboxylation of glufosinate. In contrast, glufosinate-resistant transgenic plants primarily metabolize the herbicide through N-acetylation, which prevents its conversion to 3-MPPA.

Potential Biochemical Activity: A Hypothesis-Driven Approach

Direct experimental evidence for the specific biochemical targets of 3-MPPA is currently lacking in the scientific literature. However, the chemical structure of 3-MPPA, particularly the phosphinic acid moiety, allows for informed hypotheses about its potential biological interactions.

Inhibition of Metalloproteases: A Structural Analogy

Phosphinic and phosphonic acids are known to act as transition-state analogue inhibitors of zinc metalloproteases. These enzymes play crucial roles in various physiological processes, and their inhibition is a key mechanism for many drugs. The tetrahedral geometry of the phosphorus atom in phosphinates mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.

A structurally related compound, (2RS)-2-benzyl-3-phosphonopropionic acid, is a potent inhibitor of carboxypeptidase A, with a Ki of 0.22 ± 0.05 microM. This suggests that compounds with a phosphono- or phosphino-propionic acid scaffold can effectively target the active sites of such enzymes. It is therefore plausible that 3-MPPA could exhibit inhibitory activity against a range of metalloproteases.

The proposed mechanism involves the phosphinic acid group of 3-MPPA coordinating with the zinc ion in the enzyme's active site, thereby blocking substrate access and catalytic activity.

Important Note: It is crucial to distinguish this compound (3-MPPA) from the similarly named compound 2-(3-mercaptopropyl)pentanedioic acid, which is also sometimes abbreviated as 2-MPPA. The latter is a known inhibitor of Glutamate Carboxypeptidase II (GCPII) and has a distinct chemical structure. The potential inhibitory activity of 3-MPPA on GCPII or other carboxypeptidases has not been experimentally verified.

Experimental Protocols: Analytical Detection of 3-MPPA

The quantification of 3-MPPA is predominantly performed in the context of pesticide residue analysis. The following outlines a general workflow for the detection of 3-MPPA in environmental and biological matrices.

Sample Preparation

-

Soil Samples: Extraction is typically carried out using an appropriate solvent mixture, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Biological Fluids (e.g., Urine, Serum): Sample preparation often involves protein precipitation, followed by SPE for the isolation and concentration of 3-MPPA.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of 3-MPPA.

Conclusion and Future Directions

This compound is a molecule of significant environmental and toxicological relevance due to its origin as a major metabolite of the herbicide glufosinate. While its physicochemical properties and analytical detection methods are reasonably well-documented, a substantial knowledge gap exists regarding its intrinsic biochemical activities.

Based on structural similarities to known enzyme inhibitors, it is hypothesized that 3-MPPA may function as an inhibitor of metalloproteases. However, this remains to be experimentally validated. Future research should focus on:

-

Enzyme Inhibition Assays: Screening 3-MPPA against a panel of metalloproteases (e.g., carboxypeptidases, matrix metalloproteinases) to determine its inhibitory potential and to quantify inhibition constants (IC50, Ki).

-

Cell-Based Assays: Investigating the effects of 3-MPPA on various cellular signaling pathways to elucidate any potential cytotoxic or modulatory effects.

-

Toxicological Studies: Conducting comprehensive toxicological assessments to understand the specific health risks associated with 3-MPPA exposure, independent of its parent compound, glufosinate.

A deeper understanding of the biochemical properties of 3-MPPA will provide a more complete picture of the overall toxicological profile of glufosinate and its metabolites, and may reveal novel pharmacological activities for this class of organophosphorus compounds.

References

- 1. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylphosphinicopropionic Acid degradation pathway

An In-Depth Technical Guide on the Degradation of 3-Methylphosphinicopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-MPPA), a primary metabolite of the widely used herbicide glufosinate (B12851), is an organophosphonate compound characterized by a stable carbon-phosphorus (C-P) bond. Understanding its environmental fate and degradation is critical for assessing the long-term impact of glufosinate use. While the direct degradation pathway of 3-MPPA is not extensively documented, this guide synthesizes the current knowledge by focusing on its formation from glufosinate and proposing a hypothetical degradation pathway based on established microbial mechanisms for C-P bond cleavage. This document provides quantitative data on glufosinate and 3-MPPA persistence, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.

Introduction: The Origin of 3-MPPA

This compound (CAS 15090-23-0) is not typically synthesized for direct application but is primarily formed in the environment through the degradation of glufosinate.[1][2] Glufosinate, a broad-spectrum herbicide, is applied as a racemate of L- and D-enantiomers. Microbial activity in soil and plants metabolizes glufosinate into two main products: 3-MPPA and N-acetyl-glufosinate (NAG).[2][3] The formation of 3-MPPA involves the deamination and subsequent oxidation of the glufosinate molecule. Studies have shown that in many soil environments, 3-MPPA is the more predominant metabolite compared to NAG.[1][2]

The chemical stability of the C-P bond in organophosphonates like 3-MPPA makes them generally resistant to chemical hydrolysis and photolysis.[4] Therefore, their degradation is almost exclusively a biological process, mediated by microorganisms.

Quantitative Data on Degradation and Persistence

The environmental persistence of a compound is often described by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The degradation of glufosinate and the persistence of 3-MPPA are influenced by factors such as soil type, microbial activity, temperature, and moisture.[5]

Table 1: Degradation Half-Lives (DT₅₀) of Glufosinate

| Matrix | Condition | DT₅₀ (days) | Reference(s) |

| Soil | Field (Liaoning) | 2.93 | [6] |

| Soil | Field (Shandong) | 2.30 | [6] |

| Soil | Non-sterile, lab | 3.4 - 33.0 | [1][3] |

| River Water | Lab incubation | 25 | [7][8] |

| Sterile Water | pH 5, 7, 9 | >400 | [1] |

Table 2: Persistence of 3-MPPA and Formation from Glufosinate

| Parameter | Matrix | Value | Reference(s) |

| Persistence (DT₅₀) | Soil | 13 - 20 days | [9] |

| Formation | Weeds and Soils | Primary metabolite, up to 14% of parent compound | [1] |

Note: Degradation rates can vary significantly based on specific environmental conditions.

Hypothetical Degradation Pathway of 3-MPPA: The C-P Lyase Mechanism

While specific enzymes that act on 3-MPPA have not been identified, the cleavage of its stable C-P bond is likely accomplished by the C-P lyase pathway . This is a complex, multi-enzyme system found in various bacteria that allows them to utilize organophosphonates as a phosphorus source, especially under phosphate-limiting conditions.[4][10][11] The C-P lyase machinery is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP).[12][13]

The core of the C-P lyase pathway involves a radical-based mechanism to break the C-P bond, ultimately releasing the alkyl group as a hydrocarbon and the phosphorus as inorganic phosphate (B84403).[10]

Key steps in the hypothetical degradation of 3-MPPA via C-P Lyase:

-

Uptake: 3-MPPA is transported into the bacterial cell by a dedicated ABC transporter system (encoded by phnCDE).[13]

-

Activation: The phosphinate group of 3-MPPA is activated in a multi-step process involving several Phn proteins (G, H, I, L, M), likely involving transfer to an ATP-derived ribose carrier.

-

C-P Bond Cleavage: The core C-P lyase enzyme (PhnJ), a radical SAM (S-adenosyl methionine) enzyme, catalyzes the cleavage of the C-P bond.[13] This would release the propionic acid moiety and a phosphorus-containing product.

-

Phosphate Release: Subsequent enzymatic steps (e.g., by PhnP) process the phosphorus-containing product to yield inorganic phosphate (Pi), which can be assimilated by the cell.

Experimental Protocols

Investigating the degradation of 3-MPPA requires robust analytical methods and controlled experimental setups.

Soil Degradation Study (Microcosm)

This protocol outlines a general procedure to determine the degradation half-life of 3-MPPA in soil.

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant site, avoiding topsoil with excessive organic debris.

-

Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.

-

Characterize the soil (pH, organic matter content, texture).

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60% WHC).

-

-

Spiking and Incubation:

-

Weigh equivalent portions of the prepared soil into individual microcosm containers (e.g., glass jars).

-

Prepare a stock solution of 3-MPPA in a suitable solvent (e.g., deionized water).

-

Spike the soil samples with the 3-MPPA solution to achieve the desired concentration. Ensure even distribution.

-

For an abiotic control, use sterilized soil (e.g., by autoclaving or gamma irradiation).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling and Extraction:

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each condition.

-

Extract 3-MPPA from the soil using an appropriate extraction solvent. A common method for polar pesticides is an acidified or ammoniated aqueous solution.[6]

-

For example, extract with a 5% ammonium (B1175870) hydroxide (B78521) solution, followed by shaking and centrifugation.

-

-

Analysis:

-

Analyze the extracts using a validated analytical method (see Section 4.2).

-

Plot the concentration of 3-MPPA over time and calculate the DT₅₀ using appropriate kinetic models (e.g., single first-order).

-

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is a highly sensitive and selective method for quantifying 3-MPPA in complex matrices.[1][5]

-

Chromatographic Separation:

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an anion-exchange column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in negative mode is typically used for 3-MPPA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity. This involves monitoring a specific precursor ion to product ion transition.

-

MRM Transitions (Example): A specific mass transition for 3-MPPA would be determined by infusing a standard solution.

-

Quantification: Quantification is performed using a matrix-matched calibration curve to correct for matrix effects. An isotopically labeled internal standard (e.g., 3-MPPA-d3) is recommended for highest accuracy.

-

Conclusion and Future Directions

This compound is a key metabolite of the herbicide glufosinate, and its environmental fate is of significant interest. While its formation is well-established, the specific pathway for its complete degradation remains to be fully elucidated. The microbial C-P lyase pathway presents the most plausible mechanism for cleaving the resilient C-P bond within the 3-MPPA molecule. Quantitative data indicates that while glufosinate degrades relatively quickly in soil, 3-MPPA can show moderate persistence.

Future research should focus on:

-

Isolating microorganisms capable of utilizing 3-MPPA as a sole phosphorus source.

-

Identifying the specific enzymes and genes responsible for its degradation.

-

Conducting detailed kinetic studies to fully characterize the degradation pathway and its intermediates.

This guide provides a foundational framework for professionals engaged in environmental science and drug development, offering the necessary background, data, and methodological considerations to advance the understanding of 3-MPPA degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of this compound and N-Acetyl-glufosinate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protein.bio.msu.ru [protein.bio.msu.ru]

- 5. research.wur.nl [research.wur.nl]

- 6. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. login.medscape.com [login.medscape.com]

- 13. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]

Environmental Fate of 3-Methylphosphinicopropionic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylphosphinicopropionic acid (3-MPPA) is a primary metabolite of the widely used herbicide glufosinate-ammonium. Understanding its environmental fate is crucial for a comprehensive assessment of the environmental impact of glufosinate-based products. This technical guide provides an in-depth overview of the current scientific understanding of the environmental behavior of 3-MPPA, including its persistence, mobility, and potential ecotoxicological effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and risk assessment.

Introduction

This compound (3-MPPA), also known as 3-(methylphosphinico)propionic acid, is a significant environmental transformation product of glufosinate-ammonium, a broad-spectrum herbicide used extensively in agriculture. Following the application of glufosinate (B12851), microbial degradation in soil and water leads to the formation of 3-MPPA. As a metabolite, the environmental persistence and mobility of 3-MPPA are of scientific and regulatory interest to fully characterize the environmental profile of the parent herbicide. This whitepaper consolidates the available data on the environmental fate of 3-MPPA, covering key processes such as biodegradation, hydrolysis, photolysis, and soil sorption.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 3-MPPA is essential for predicting its behavior in various environmental compartments.

| Property | Value | Reference |

| Chemical Formula | C₄H₉O₄P | |

| Molar Mass | 152.09 g/mol | |

| Water Solubility | High (exact value not specified in reviewed literature) | |

| Vapor Pressure | Low (expected to be non-volatile) | |

| pKa | Data not available in reviewed literature |

Environmental Fate and Transport

The environmental fate of 3-MPPA is governed by a combination of biotic and abiotic degradation processes, as well as its potential for transport within and between environmental compartments.

Biodegradation

Biodegradation is a key process in the dissipation of 3-MPPA in the environment. It is primarily mediated by soil and water microorganisms.

Quantitative Data:

While specific degradation rates for 3-MPPA are not widely available in the public literature, its formation as a primary metabolite of glufosinate has been documented. In soil, 3-MPPA has been identified as the main metabolite, suggesting it can persist for a period following the degradation of the parent compound. One study noted that the degradation half-lives of the parent glufosinate enantiomers in soil ranged from 3.4 to 33.0 days.[1] Further research is needed to establish definitive degradation half-lives (DT50) for 3-MPPA in various soil types and aquatic environments.

Degradation Pathway:

The complete mineralization of 3-MPPA is expected to eventually lead to the formation of carbon dioxide, water, and inorganic phosphate. However, the specific intermediate products of 3-MPPA biodegradation are not well-documented in the available literature.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

Quantitative Data:

Studies have shown that 3-MPPA is stable to hydrolysis under environmentally relevant pH conditions.

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 5 | Not Specified | Stable | U.S. EPA |

| 7 | Not Specified | Stable | U.S. EPA |

| 9 | Not Specified | Stable | U.S. EPA |

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. This process can be a significant degradation pathway for chemicals present in sunlit surface waters.

Quantitative Data:

Soil Sorption and Mobility

The extent to which a chemical adsorbs to soil particles versus remaining in the soil water determines its potential for leaching into groundwater or moving with surface runoff. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Quantitative Data:

Specific soil sorption coefficients (Kd or Koc) for 3-MPPA are not well-documented in publicly available literature. Given its high water solubility and polar nature, 3-MPPA is expected to have low sorption to soil and thus be mobile.

Ecotoxicological Profile

The ecotoxicity of 3-MPPA is an important consideration for understanding its potential impact on non-target organisms in the environment.

Quantitative Data:

Limited ecotoxicity data for 3-MPPA is available. The following table summarizes available endpoints.

| Organism | Test Type | Endpoint | Value (µg/L) | Reference |

| Fish | Acute | LC50 | > 50,000 | U.S. EPA |

| Chronic | NOEC | 26,000 | U.S. EPA | |

| Aquatic Invertebrates | Acute | EC50 | 21,000 | U.S. EPA |

| Chronic | NOEC | < 6,430 | U.S. EPA | |

| Aquatic Plants | Acute | EC50 | > 100,000 | U.S. EPA |

| Chronic | NOEC | 103,000 | U.S. EPA |

Experimental Protocols

The generation of reliable environmental fate data relies on standardized and validated experimental methodologies. The following sections describe the key OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the assessment of 3-MPPA's environmental fate.

Biodegradation in Soil

Protocol: OECD 307 - Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and route of degradation of a substance in soil under aerobic and, if relevant, anaerobic conditions.

-

Test System: Samples of at least two different soil types are treated with the test substance (typically ¹⁴C-labeled for metabolite tracking).

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. For aerobic studies, a continuous flow of air is supplied. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved CO₂ (from mineralization) and other volatile compounds are trapped and quantified.

-

Data Output: The results are used to calculate the degradation half-life (DT50) of the parent substance and major metabolites, and to elucidate the degradation pathway.

Hydrolysis

Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

-

Test System: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for hydrolytic activity.

-

Analysis: At appropriate intervals, aliquots of the solutions are analyzed for the concentration of the test substance using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Data Output: The rate of hydrolysis and the half-life are determined for each pH.

Photolysis in Water

Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline is used to determine the rate of direct photolysis of a chemical in water.

-

Test System: A solution of the test substance in sterile, buffered water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to account for any non-photolytic degradation.

-

Analysis: The concentration of the test substance is measured at various time points during irradiation.

-

Data Output: The photolysis rate constant and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Soil Sorption/Desorption

Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method

This method is used to determine the adsorption and desorption potential of a chemical in different soils.

-

Test System: A series of solutions of the test substance at different concentrations are prepared in 0.01 M CaCl₂. These solutions are added to samples of at least five different soil types with varying properties (organic carbon content, pH, texture).

-

Equilibration: The soil-solution mixtures are agitated for a predetermined equilibrium period.

-

Analysis: After equilibration, the soil and solution phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Output: Adsorption isotherms are plotted, and the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. A desorption phase can also be conducted to assess the reversibility of the sorption.

Conclusion and Future Research Directions

This compound is a key metabolite of the herbicide glufosinate-ammonium. The available data indicates that 3-MPPA is stable to hydrolysis across a range of environmental pH values. However, there is a significant lack of publicly available, quantitative data on its biodegradation rates in soil and water, its potential for photolytic degradation, and its soil sorption characteristics. While some ecotoxicity data is available, a more comprehensive dataset across various trophic levels would be beneficial for a complete environmental risk assessment.

Future research should focus on conducting standardized environmental fate studies according to established international guidelines (e.g., OECD) to determine the following for 3-MPPA:

-

Aerobic and anaerobic biodegradation rates in a variety of soil types to determine reliable DT50 values.

-

Aquatic biodegradation rates.

-

Phototransformation quantum yield and half-life in water.

-

Soil adsorption and desorption coefficients (Kd and Koc) for a range of soils to accurately predict its mobility.

-

A more extensive battery of acute and chronic ecotoxicity tests on a wider range of aquatic and terrestrial organisms.

Generating these critical data points will allow for a more robust and comprehensive understanding of the environmental fate and potential risks associated with this important herbicide metabolite.

References

3-Methylphosphinicopropionic Acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-mercaptopropyl)pentanedioic Acid (2-MPPA), a Glutamate (B1630785) Carboxypeptidase II Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). Initially, it is crucial to distinguish 2-MPPA from 3-Methylphosphinicopropionic acid (3-MPPA), a metabolite of the herbicide glufosinate (B12851) with limited independent research on its mechanism of action. The focus of this guide is 2-MPPA, a compound with a well-defined pharmacological profile. This document details the molecular interactions, downstream signaling pathways, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of 2-MPPA.

Introduction: Clarification of 3-MPPA versus 2-MPPA

While the query specified "this compound," a thorough review of scientific literature reveals a significant lack of information regarding a distinct mechanism of action for this compound, which is primarily identified as a metabolite of the herbicide glufosinate. Conversely, the structurally related acronym "MPPA" is widely associated with 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) , a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). Given the extensive research and well-characterized mechanism of action for 2-MPPA, this guide will focus on this compound to provide a detailed and technically valuable resource.

Core Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The primary mechanism of action of 2-MPPA is the competitive inhibition of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1] GCPII is predominantly expressed on the extracellular surface of astrocytes in the central nervous system.[2] Its primary function is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2]

By inhibiting GCPII, 2-MPPA prevents the breakdown of NAAG. This leads to two key downstream effects:

-

Increased levels of N-acetylaspartylglutamate (NAAG): The accumulation of NAAG in the synaptic cleft enhances its activity.

-

Decreased production of glutamate: The inhibition of NAAG hydrolysis reduces the localized production of glutamate, a primary excitatory neurotransmitter.

Signaling Pathways Modulated by 2-MPPA

The therapeutic effects of 2-MPPA are largely attributed to the increased levels of NAAG, which acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] Activation of mGluR3 leads to a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This cascade ultimately suppresses the release of glutamate from presynaptic terminals, thereby reducing overall glutamatergic neurotransmission and mitigating excitotoxicity.[1][4]

Figure 1: Signaling pathway of GCPII inhibition by 2-MPPA.

Quantitative Data

The inhibitory potency of 2-MPPA and related compounds against GCPII has been quantified in numerous studies. The following table summarizes key quantitative data.

| Parameter | Value | Compound | Comments |

| IC50 | 90 nM | 2-MPPA | Half-maximal inhibitory concentration.[1] |

| IC50 | 67 nM | (S)-2-MPPA | Enantiomer-specific inhibitory concentration.[5] |

| IC50 | 85 nM | (R)-2-MPPA | Enantiomer-specific inhibitory concentration.[5] |

| Km (NAAG) | 130 nM | NAAG | Michaelis-Menten constant for the substrate NAAG.[3] |

| kcat | 4 s-1 | GCPII | Catalytic turnover number.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-MPPA.

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of recombinant human GCPII activity using a fluorogenic substrate.[6][7]

Materials:

-

Recombinant human GCPII

-

Fluorogenic GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4

-

2-MPPA (and other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of 2-MPPA and other test compounds in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of recombinant GCPII (e.g., 0.02 nM final concentration) to each well.

-

Add the diluted test compounds to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitors for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells (e.g., 100 nM final concentration).

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro GCPII inhibition assay.

In Vivo Microdialysis for NAAG and Glutamate Quantification

This protocol allows for the measurement of extracellular levels of NAAG and glutamate in the brain of a living animal following the administration of 2-MPPA.[1][8]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

2-MPPA solution for administration

-

HPLC or LC-MS/MS system for sample analysis

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for at least 48-72 hours.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period of at least 1-2 hours.

-

Baseline Collection: Collect at least 3-4 baseline microdialysate samples (e.g., 20-30 minute fractions) to determine basal levels of NAAG and glutamate.

-

2-MPPA Administration: Administer 2-MPPA via the desired route (e.g., intraperitoneal injection).

-

Post-Dosing Collection: Continue collecting microdialysate fractions for the desired duration (e.g., 4-8 hours).

-

Sample Analysis: Analyze the collected fractions using HPLC or LC-MS/MS to quantify the concentrations of NAAG and glutamate.

-

Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.

Western Blot for GCPII Expression

This protocol is used to determine the levels of GCPII protein expression in tissue homogenates.

Materials:

-

Tissue of interest (e.g., brain tissue)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GCPII

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize the tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a protein assay.

-

Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against GCPII overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Conclusion

2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a well-characterized inhibitor of Glutamate Carboxypeptidase II. Its mechanism of action, involving the potentiation of NAAG signaling through mGluR3 and the reduction of excitotoxic glutamate, presents a promising therapeutic strategy for a variety of neurological disorders. The experimental protocols detailed in this guide provide a robust framework for the further investigation of 2-MPPA and other GCPII inhibitors in both basic research and drug development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. N-acetyl-L-glutamate in brain: assay, levels, and regional and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis and gas chromatography/mass spectrometry for studies on release of N-acetylaspartlyglutamate and N-acetylaspartate in rat brain hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Deep Dive into 3-Methylphosphinicopropionic Acid: Navigating Data Gaps and Charting a Path Forward

For Immediate Release

[City, State] – In the intricate landscape of chemical safety and risk assessment, a comprehensive understanding of the toxicological profile of pesticide metabolites is paramount. This technical guide provides an in-depth analysis of the current state of knowledge regarding the toxicology of 3-Methylphosphinicopropionic Acid (3-MPPA), a principal metabolite of the widely used herbicides glyphosate (B1671968) and glufosinate-ammonium.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a thorough review of available data, highlighting significant knowledge gaps, and proposing a structured approach for future toxicological evaluation.

While 3-MPPA is recognized as a key environmental and biological indicator of exposure to its parent compounds, a striking scarcity of direct toxicological data for this metabolite persists.[4][5] This guide addresses this critical data gap by synthesizing the limited available information, inferring potential toxicological properties from related compounds, and outlining a comprehensive testing strategy based on established international guidelines.

Executive Summary

This compound (3-MPPA) is a chemical compound of increasing environmental and health interest due to its origin as a primary breakdown product of glyphosate and glufosinate-ammonium.[1][2][3] Despite its prevalence, a comprehensive toxicological profile of 3-MPPA is conspicuously absent from the scientific literature. This guide provides a detailed overview of the known chemical and physical properties of 3-MPPA, summarizes the existing, albeit limited, toxicological data, and leverages information from its parent compounds to infer potential hazards.

A significant finding of this review is the lack of quantitative data for key toxicological endpoints such as acute toxicity (LD50), repeated dose toxicity (NOAEL, LOAEL), genotoxicity, and carcinogenicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides basic hazard statements, indicating that 3-MPPA is harmful if swallowed and causes skin and eye irritation.[1][2] Some aquatic toxicity data for a glufosinate (B12851) degradate, referred to as MPP, is available and provides a preliminary understanding of its environmental impact.[6]

To address the current data deficiencies, this guide proposes a standardized toxicological testing workflow for 3-MPPA, adhering to the internationally recognized guidelines of the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Furthermore, potential mechanisms of toxicity and affected signaling pathways are explored based on the known toxicodynamics of organophosphorus compounds.

This technical document serves as a foundational resource for the scientific community, aiming to stimulate and guide future research efforts to fully characterize the toxicological profile of 3-MPPA and ensure a robust, science-based risk assessment.

Chemical Identity and Physicochemical Properties

3-MPPA is an organophosphorus compound with the chemical formula C4H9O4P.[4] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(hydroxymethylphosphoryl)propanoic acid | [3] |

| CAS Number | 15090-23-0 | [3][4] |

| Molecular Formula | C4H9O4P | [4] |

| Molecular Weight | 152.09 g/mol | [4] |

| SMILES | CP(O)(=O)CCC(O)=O | |

| Physical State | White Solid | |

| Melting Point | approximately 95°C (decomposes) | |

| Water Solubility | Data Not Available | |

| Log Kow | Data Not Available | |

| Vapor Pressure | Data Not Available |

Known Toxicological Data and Hazard Classification

Direct toxicological data for 3-MPPA is exceptionally limited. The primary sources of information are safety data sheets and chemical databases that provide GHS hazard classifications.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

A safety data sheet for the disodium (B8443419) salt of this compound explicitly states "No data available" for oral, inhalation, and dermal LD50 values.

Aquatic Toxicity:

Some data is available for a glufosinate degradate identified as "MPP" from the U.S. EPA, which is presumed to be this compound. These values provide an initial assessment of its potential risk to aquatic organisms.[6]

Table 2: Aquatic Toxicity of Glufosinate Degradate (MPP)

| Species | Endpoint | Value (µg/L) | Reference |

| Freshwater Fish | LC50 | > 50,000 | [6] |

| Freshwater Invertebrates | EC50 | 26,000 | [6] |

| Marine/Estuarine Fish | LC50 | 21,000 | [6] |

| Marine/Estuarine Invertebrates | EC50 | < 6,430 | [6] |

| Aquatic Plants | EC50 | > 1,000,000 | [6] |

Inferred Toxicological Profile from Parent Compounds

Given the paucity of data for 3-MPPA, an inferential analysis based on its parent compounds, glyphosate and glufosinate, is necessary to anticipate its potential toxicological properties. It is crucial to emphasize that these are inferences and require experimental validation.

4.1. Toxicology of Glyphosate

Glyphosate, the active ingredient in many broad-spectrum herbicides, has been extensively studied. Its primary mode of action in plants is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is absent in mammals, which is a primary reason for its relatively low acute toxicity in these species. However, concerns have been raised regarding potential long-term health effects, including carcinogenicity. The toxicogenomics of glyphosate and its formulations have been investigated, suggesting that the formulated products may be more toxic than glyphosate alone.[2][4][7][8][9]

4.2. Toxicology of Glufosinate-Ammonium

Glufosinate-ammonium is another broad-spectrum herbicide. Its mechanism of action involves the inhibition of glutamine synthetase, an enzyme crucial for ammonia (B1221849) detoxification and amino acid metabolism in both plants and animals. This can lead to an accumulation of ammonia, resulting in neurotoxic effects.

4.3. General Toxicology of Organophosphorus Compounds

As an organophosphorus compound, 3-MPPA belongs to a class of chemicals known for their potential to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of adverse effects. While the potential for 3-MPPA to inhibit AChE is unknown, it is a plausible mechanism of toxicity that warrants investigation.

Table 3: Summary of Potential Toxicological Endpoints for 3-MPPA (Inferred)

| Toxicological Endpoint | Inferred Potential for 3-MPPA | Basis for Inference |

| Acute Oral Toxicity | Moderate to Low | GHS classification as "Harmful if swallowed".[1][3] |

| Acute Dermal Toxicity | Low | Inferred from parent compounds and general properties. |

| Acute Inhalation Toxicity | Low | Inferred from parent compounds and general properties. |

| Skin/Eye Irritation | Irritant | GHS classification.[1][3] |

| Dermal Sensitization | Unknown | Data needed. |

| Repeated Dose Toxicity | Potential for target organ effects (e.g., liver, kidney) | Observed in studies of parent compounds.[4] |

| Genotoxicity | Potential for genotoxic effects | Conflicting data on parent compounds; requires direct testing. |

| Carcinogenicity | Unknown | Data needed; conflicting classifications for glyphosate. |

| Neurotoxicity | Potential for acetylcholinesterase inhibition | Structural class (organophosphorus compound). |

| Reproductive/Developmental Toxicity | Unknown | Data needed. |

Proposed Toxicological Testing Strategy

To address the significant data gaps for 3-MPPA, a tiered testing strategy based on established international guidelines is proposed. This workflow will provide the necessary data for a comprehensive risk assessment.

Caption: Proposed tiered toxicological testing workflow for 3-MPPA.

Potential Mechanisms of Toxicity and Signaling Pathways

Based on its chemical structure and the known effects of related compounds, several potential mechanisms of toxicity and affected signaling pathways can be hypothesized for 3-MPPA.

6.1. Acetylcholinesterase Inhibition

As an organophosphorus compound, the most direct potential mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE).

Caption: Inferred mechanism of acetylcholinesterase inhibition by 3-MPPA.

6.2. Oxidative Stress

Many pesticides and their metabolites have been shown to induce oxidative stress, leading to cellular damage. This is a plausible pathway for 3-MPPA-induced toxicity.

Caption: Inferred oxidative stress pathway induced by 3-MPPA.

Experimental Protocols for Key Studies

Detailed protocols for the key toxicological studies proposed in the testing strategy are outlined below, based on OECD guidelines.

7.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Test Animals: Healthy, young adult female rats.

-

Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle.

-

Dose Administration: A single oral dose of 3-MPPA is administered by gavage. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used with 3 animals per step. The outcome of the first step determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.

7.2. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure: The tester strains are exposed to various concentrations of 3-MPPA, with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

7.3. Subchronic Oral Toxicity Study (90-Day Study in Rodents - OECD 408)

-

Test Animals: Groups of male and female rats.

-

Dose Administration: 3-MPPA is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals undergo a gross necropsy. Histopathological examination of a comprehensive set of organs and tissues is performed.

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

Environmental Fate and Human Exposure

Environmental Fate:

3-MPPA is formed in the environment through the microbial degradation of glyphosate and glufosinate.[10] Its persistence and mobility in soil and water are key factors in determining its potential for environmental exposure. Studies on glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), indicate that their mobility in soil is generally low due to strong adsorption to soil particles.[11][12][13] However, under certain conditions, leaching to groundwater can occur. The biodegradation of 3-MPPA itself is not well-characterized.[1][14][15][16]

Human Exposure Pathways:

Human exposure to 3-MPPA can occur through various pathways:[17][18]

-

Dietary Intake: Consumption of food and water containing residues of glyphosate or glufosinate, which can be metabolized to 3-MPPA, or direct contamination of food and water with 3-MPPA.

-

Occupational Exposure: For agricultural workers, inhalation and dermal contact during the handling and application of glyphosate- and glufosinate-based herbicides are potential routes of exposure.

-

Residential Exposure: Use of herbicides in residential settings can also lead to exposure.

Biomonitoring studies have detected 3-MPPA in human urine, confirming that human exposure is occurring.[4][5][19][20][21][22]

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized, representing a significant data gap in the safety assessment of glyphosate- and glufosinate-based herbicides. This technical guide has synthesized the limited available information and proposed a clear path forward for a comprehensive toxicological evaluation. The inferential analysis based on its parent compounds suggests potential for target organ toxicity and neurotoxicity, which must be investigated through empirical studies.

The implementation of the proposed tiered testing strategy is essential to generate the necessary data to establish health-based guidance values and ensure the protection of human and environmental health. Future research should also focus on the environmental fate and transport of 3-MPPA to better understand its exposure potential. This guide serves as a critical resource to direct these much-needed research efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. env.go.jp [env.go.jp]

- 3. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]

- 5. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. 3-methyl-phosphinico-propionic acid (Ref: AE-F061517) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. posgrado.agro.unlp.edu.ar [posgrado.agro.unlp.edu.ar]

- 11. Frontiers | Glyphosate and AMPA have low mobility through different soil profiles of the prosecco wine production area: A monitoring study in north-eastern Italy [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 14. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [research-repository.griffith.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Element 4: Exposure Routes [atsdr.cdc.gov]

- 18. Exposure Pathways, Systemic Distribution, and Health Implications of Micro- and Nanoplastics in Humans [mdpi.com]

- 19. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Emergence of 3-Methylphosphinicopropionic Acid: A Key Metabolite in Herbicide Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methylphosphinicopropionic acid (3-MPPA) has been identified as a significant metabolite of widely used herbicides, namely glyphosate (B1671968) and glufosinate (B12851) ammonium (B1175870).[1][2] Its presence in environmental and biological samples serves as a key indicator of exposure to these agrochemicals.[1][3] This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and quantitative data related to 3-MPPA, tailored for researchers, scientists, and professionals in drug development.

Discovery and Significance

The discovery of 3-MPPA as a metabolite is intrinsically linked to the environmental fate and toxicology studies of its parent herbicides. It is recognized as an environmental transformation product of Glufosinate ammonium.[4][5] The formation of 3-MPPA is a result of the metabolic breakdown of these herbicides in various matrices, including plants, soil, and biological systems.[6] Its detection in human urine has been correlated with exposure to glyphosate.[1] Understanding the formation and detection of 3-MPPA is crucial for regulatory assessment and for research into the environmental impact of these herbicides.[6]

Quantitative Data

The following tables summarize the quantitative data available for 3-MPPA in different matrices. This data is essential for establishing baseline levels, assessing exposure, and developing sensitive analytical methods.

Table 1: Residue Levels of 3-MPPA in Glufosinate-Tolerant Soya Bean [6]

| Trial Location (USA) | 3-HMPPA (MPP) (ppm) | Glufosinate (ppm) | N-acetyl-L-glufosinate (NAG) (ppm) | Total Residue (glufosinate equivalents, ppm) |

| Trial 1 | 0.28 | <0.05 | 0.63 | 0.96 |

| Trial 2 | 0.23 | <0.05 | 0.52 | 0.80 |

| Trial 3 | 0.15 | <0.05 | 0.35 | 0.55 |

| Trial 4 | 0.33 | <0.05 | 0.75 | 1.13 |

| Trial 5 | 0.18 | <0.05 | 0.41 | 0.64 |

| Trial 6 | 0.21 | <0.05 | 0.48 | 0.74 |

Data from supervised trials with two applications of glufosinate-ammonium (B1218520) to glufosinate-tolerant soya beans. Samples were taken at the earliest commercial harvest.

Table 2: Analytical Method Performance for 3-MPPA

| Analytical Method | Matrix | Limit of Detection (LOD) |

| GC-MS | Human Serum | 1 pg |

| UPLC-MS/MS | Human Blood | 0.01 mg/L |

This table summarizes the reported limits of detection for 3-MPPA in biological matrices using different analytical techniques.[7][8]

Experimental Protocols

Detailed methodologies are critical for the accurate detection and quantification of 3-MPPA. The following sections outline the key experimental protocols cited in the literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Tea Infusions[4]

This protocol describes the extraction and cleanup of 3-MPPA from tea infusions prior to analysis by capillary electrophoresis.

-

Preparation of Tea Infusion: Steep tea leaves/buds in hot/boiling water.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge.

-

Load the tea infusion sample onto the conditioned cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute 3-MPPA from the cartridge using a suitable solvent.

-

-

Analysis: The eluate is then ready for analysis by dual-channel capillary electrophoresis-coupled contactless conductivity detection (CE-C4D).[3]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Human Serum[8]

This method is designed for the analysis of 3-MPPA in human serum.

-

Extraction:

-

Utilize a mixed-mode solid-phase extraction (SPE) cartridge with both anion exchange and weak nonpolar interaction properties to extract 3-MPPA from the serum sample.

-

-

Derivatization:

-

Derivatize the extracted 3-MPPA to form its tert-butyldimethylsilyl (t-BDMS) derivative to enhance volatility for GC analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): Inject the derivatized sample into the GC system for separation.

-

Mass Spectrometer (MS): Detect and quantify the t-BDMS derivative of 3-MPPA. The detection limit for MPPA is 10 pg.[7]

-

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[9]

This method provides a rapid and sensitive determination of 3-MPPA in human blood.

-

Extraction:

-

Employ a modified Quick Polar Pesticides Extraction (QuPPe) method for the extraction of 3-MPPA from blood samples.

-

-

Cleanup:

-

Use PRiME HLB sorbents for sample cleanup to remove matrix interferences.

-

-

UPLC-MS/MS Analysis:

-

UPLC System: Separate 3-MPPA from other components in the cleaned-up extract.

-

Tandem Mass Spectrometer (MS/MS): Detect and quantify 3-MPPA with high sensitivity and selectivity. The LOD for MPPA is 0.01 mg/L.[8]

-

Visualizations

The following diagrams illustrate the metabolic pathway and a general analytical workflow for 3-MPPA.

Caption: Metabolic pathway of Glufosinate to 3-MPPA.

Caption: General analytical workflow for 3-MPPA determination.

References

- 1. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of 3-(Methylphosphinico) Propionic Acid (MPPA) in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - STEMart [ste-mart.com]

- 4. echemi.com [echemi.com]

- 5. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylphosphinicopropionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphosphinicopropionic acid (3-MPPA) is the primary metabolite of glufosinate-ammonium (B1218520), a widely used broad-spectrum herbicide.[1][2][3] Understanding the chemical properties, metabolic pathways, analytical detection methods, and toxicological profile of 3-MPPA is crucial for researchers, scientists, and professionals involved in drug development, environmental science, and food safety. This technical guide provides an in-depth overview of the current scientific knowledge on 3-MPPA.

Chemical and Physical Properties

3-MPPA is a white solid with a molecular formula of C4H9O4P and a molecular weight of 152.09 g/mol .[3][4] It is a polar compound, a characteristic that influences its environmental mobility and the analytical methods required for its detection.

| Property | Value | Reference(s) |

| Chemical Name | 3-(Hydroxymethylphosphinyl)propanoic acid | [4] |

| CAS Number | 15090-23-0 | [3] |

| Molecular Formula | C4H9O4P | [3][4] |

| Molecular Weight | 152.09 g/mol | [3][4] |

| Appearance | White Solid | [3] |

| Melting Point | Approximately 95°C (decomposes) | [3] |

Metabolic Pathways

3-MPPA is formed through the metabolism of glufosinate (B12851) in various organisms, including plants and soil microorganisms.[2][5][6] The metabolic transformation is a key aspect of the environmental fate of glufosinate.

Glufosinate Metabolism to 3-MPPA

The biotransformation of glufosinate to 3-MPPA primarily occurs in soil and plants.[5][6] In soil, microorganisms play a crucial role in the degradation of glufosinate. The process involves enzymatic reactions such as transamination and deamination.[2]

Metabolic conversion of glufosinate to 3-MPPA.

Analytical Methodologies

The detection and quantification of 3-MPPA in various matrices such as soil, water, and biological samples present analytical challenges due to its high polarity and lack of a strong chromophore.[7] Consequently, derivatization is often required, especially for gas chromatography-based methods.

Common Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a derivatization step to increase the volatility and thermal stability of 3-MPPA.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method that can often analyze 3-MPPA directly without derivatization, making it a preferred method for many applications.[7]

Sample Preparation and Derivatization Workflow

A typical workflow for the analysis of 3-MPPA in a complex matrix involves extraction, cleanup, derivatization (if necessary), and instrumental analysis.

General analytical workflow for 3-MPPA.

| Parameter | GC-MS | LC-MS/MS | Reference(s) |

| Derivatization | Typically required | Often not required | [7] |

| Typical Matrix | Serum, Soil | Water, Food, Urine | [7][8] |

| Reported LOD | 0.01 mg/L (in blood) | 10 ng/L (in water) | [7] |

Toxicological Profile

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that the toxicity of glufosinate metabolites, including 3-MPPA, is lower than that of the parent compound, glufosinate-ammonium.[9] The JMPR established a group Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw for glufosinate-ammonium and its metabolites (NAG, MPP, and MPA).[1][9]

GHS Hazard Classification

Based on aggregated data from the ECHA C&L Inventory, 3-MPPA has the following GHS hazard classifications:

| Hazard Statement | Classification | Reference(s) |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) | [4] |

| H315 | Causes skin irritation (Skin irritation, Category 2) | [4] |

| H319 | Causes serious eye irritation (Eye irritation, Category 2) | [4] |

Regulatory Status

Specific regulatory limits for 3-MPPA as a standalone compound are generally not established. Instead, regulatory bodies like the European Union and the United States Environmental Protection Agency (EPA) include 3-MPPA within the residue definition of glufosinate for setting Maximum Residue Limits (MRLs) in food commodities.

-

European Union: The EU MRL for glufosinate is defined as the sum of glufosinate isomers, its salts, 3-MPPA, and N-acetyl-glufosinate (NAG), expressed as glufosinate.[10] For honey, this MRL is set at 50 ng/g.[9][10]

-

United States: The US tolerance for glufosinate in soybeans includes 3-MPPA in its residue definition.[4]

Environmental Fate

3-MPPA is a product of the environmental degradation of glufosinate. In soil, the degradation of glufosinate to 3-MPPA is primarily a microbial process.[6][11] The half-life of glufosinate in soil is relatively short, ranging from 2.30 to 2.93 days in an open field.[11] The formation of 3-MPPA from glufosinate in soil has been shown to be enantiomer-dependent, with the L-isomer of glufosinate being preferentially degraded.[6][12]

Conclusion

This compound is a significant metabolite of the herbicide glufosinate-ammonium. While its chemical properties and the analytical methods for its detection are well-documented, specific quantitative toxicological data for 3-MPPA remain limited. Regulatory assessments consider its toxicity in conjunction with the parent compound, glufosinate, and have established group ADIs and MRLs that encompass 3-MPPA. For researchers and professionals in related fields, a thorough understanding of 3-MPPA's formation, detection, and regulatory context is essential for comprehensive risk assessment and management.

References

- 1. apps.who.int [apps.who.int]

- 2. Initial Steps in the Degradation of Phosphinothricin (Glufosinate) by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-NOP: Mutagenicity and genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. efsa.europa.eu [efsa.europa.eu]

- 7. In vitro toxicity evaluation of low doses of pesticides in individual and mixed condition on human keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. fao.org [fao.org]

An In-Depth Technical Guide to 3-Methylphosphinicopropionic Acid (3-MPPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylphosphinicopropionic acid (3-MPPA), a primary metabolite of the widely used herbicide glufosinate (B12851), is of increasing interest to the scientific community. This document provides a comprehensive technical overview of 3-MPPA, including its chemical properties, metabolic formation, and analytical methodologies for its detection and quantification. This guide also delves into the known biological effects of 3-MPPA, summarizing available toxicological data and exploring its potential interactions with cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in their investigations of this compound.

Introduction

This compound (3-MPPA), also known as 3-(hydroxymethylphosphinyl)propionic acid, is the principal degradation product of the herbicide glufosinate in plants, soil, and various organisms. Glufosinate itself is a broad-spectrum herbicide that acts by inhibiting glutamine synthetase.[1] The presence of 3-MPPA in environmental and biological samples is a key indicator of glufosinate exposure and metabolism.[2] While often mentioned in the context of pesticide residue analysis, the intrinsic biological activities and toxicological profile of 3-MPPA are areas of growing research. This guide aims to consolidate the current knowledge on 3-MPPA to facilitate further research and understanding of its properties and potential implications for human health and the environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 15090-23-0 |

| Molecular Formula | C₄H₉O₄P |

| Molecular Weight | 152.09 g/mol [3] |

| Appearance | White Solid[4] |

| Melting Point | Approximately 95°C (decomposes) |

| SMILES | CP(O)(=O)CCC(O)=O[3] |

| Storage Temperature | 2-8°C[3] |

Metabolism of Glufosinate to 3-MPPA

The formation of 3-MPPA is a critical step in the environmental and biological degradation of glufosinate. In soil and plants, glufosinate is primarily metabolized to 3-MPPA.[5] This degradation is largely mediated by microbial activity in the soil.[5] While the complete enzymatic pathway is not fully elucidated in all organisms, the transformation involves the deamination and subsequent oxidation of the glufosinate molecule.

Biological Effects and Toxicology

The biological effects of 3-MPPA are an area of active investigation. Some studies have suggested that 3-MPPA may possess intrinsic biological activity. One source indicates that 3-MPPA has been shown to inhibit the growth of bacteria by inhibiting the synthesis of DNA and RNA; however, detailed studies and protocols to confirm this are not widely available.[3]

A study on a structurally different compound, pyropheophorbide-a methyl ester (MPPa), in the context of photodynamic therapy (PDT), demonstrated an impact on the Akt/NF-κB signaling pathway in breast cancer cells, leading to reduced migration and invasion.[4] It is important to note that this finding relates to MPPa and not 3-MPPA, and any extrapolation of these results should be done with caution. Further research is needed to determine if 3-MPPA has any effect on key mammalian signaling pathways such as mTOR, MAPK, or NF-κB.

Toxicological data specifically for 3-MPPA is limited. Most available data pertains to the parent compound, glufosinate. Regulatory agencies consider the toxicity of major metabolites like 3-MPPA in the overall risk assessment of the parent herbicide.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, peer-reviewed synthesis protocol for 3-MPPA is not readily found. However, a plausible synthetic route can be inferred from general organophosphorus chemistry. A potential approach could involve the reaction of a methylphosphonous dihalide with a protected 3-halopropionic acid derivative, followed by hydrolysis.

Note: This is a hypothetical pathway and requires experimental validation.

Analytical Methods for Quantification of 3-MPPA

The analysis of 3-MPPA in various matrices is typically performed using chromatographic methods coupled with mass spectrometry.

5.2.1. Sample Preparation and Extraction

A general workflow for the extraction of 3-MPPA from biological or environmental samples is outlined below.

Protocol: Extraction from Human Serum for GC-MS Analysis [6]

-

Sample Preparation: To 1 mL of human serum, add an internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (anion exchange and weak nonpolar interaction) with methanol and water.

-

Load the serum sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute 3-MPPA and glufosinate with an appropriate solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate to form the tert-butyldimethylsilyl (t-BDMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to achieve separation.

-

Detect and quantify using mass spectrometry in selected ion monitoring (SIM) mode.

-

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct analysis of 3-MPPA without derivatization.

Protocol: UPLC-MS/MS Analysis in Human Blood [7]

-

Extraction (QuPPe Method):

-

To a blood sample, add an extraction solvent (e.g., methanol with formic acid).

-

Vortex and centrifuge to precipitate proteins and extract the analytes.

-

-

Cleanup:

-

Use a cleanup sorbent (e.g., PRiME HLB) to remove matrix components.

-

-

UPLC-MS/MS Analysis:

-

Inject the cleaned extract onto a suitable UPLC column (e.g., a column designed for polar pesticides).

-

Use a gradient elution with a mobile phase containing an acidic modifier (e.g., formic acid).

-

Detect and quantify using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Assay for Inhibition of Bacterial DNA Synthesis

Protocol: General Bacterial DNA Synthesis Inhibition Assay

-

Bacterial Culture: Grow a bacterial strain of interest (e.g., E. coli) to mid-log phase in a suitable broth medium.

-

Treatment: Aliquot the bacterial culture into a 96-well plate. Add varying concentrations of the test compound (3-MPPA) to the wells. Include a positive control (a known DNA synthesis inhibitor, e.g., ciprofloxacin) and a negative control (vehicle).

-

Labeling: Add a radiolabeled DNA precursor (e.g., [³H]-thymidine) to each well and incubate for a defined period to allow for incorporation into newly synthesized DNA.

-

Precipitation and Washing: Stop the incorporation by adding cold trichloroacetic acid (TCA). Harvest the precipitated DNA onto glass fiber filters and wash extensively with TCA and ethanol (B145695) to remove unincorporated label.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of 3-MPPA compared to the negative control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Quantitative Data

The following tables summarize quantitative data related to the analytical detection of 3-MPPA.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 3-MPPA in Various Matrices

| Matrix | Analytical Method | LOD | LOQ | Reference |